2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate

PKA activation structure-activity relationship cAMP analog hierarchy

2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate (2-AHA-cAMP, CAS 214276-80-9) is a synthetic 3',5'-cyclic purine nucleotide derived from the natural second messenger cAMP by substitution of the hydrogen at position 2 of the adenine ring with a 6-aminohexylamino group. With a molecular weight of 443.4 g/mol and molecular formula C₁₆H₂₆N₇O₆P, this compound retains the cyclic phosphate moiety essential for molecular recognition by cAMP-binding domains while introducing a terminal primary amine at the end of a flexible 9-atom spacer arm.

Molecular Formula C16H26N7O6P
Molecular Weight 443.40 g/mol
Cat. No. B12078543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate
Molecular FormulaC16H26N7O6P
Molecular Weight443.40 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O
InChIInChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)
InChIKeyRGMLRJHDNMCVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate (2-AHA-cAMP): A Position-2-Functionalized cAMP Analog for Affinity Immobilization and Conjugate Chemistry


2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate (2-AHA-cAMP, CAS 214276-80-9) is a synthetic 3',5'-cyclic purine nucleotide derived from the natural second messenger cAMP by substitution of the hydrogen at position 2 of the adenine ring with a 6-aminohexylamino group [1]. With a molecular weight of 443.4 g/mol and molecular formula C₁₆H₂₆N₇O₆P, this compound retains the cyclic phosphate moiety essential for molecular recognition by cAMP-binding domains while introducing a terminal primary amine at the end of a flexible 9-atom spacer arm [2]. Unlike its positional isomer 8-AHA-cAMP, which is engineered for site-selective PKA type I activation, 2-AHA-cAMP is purpose-designed as a conjugation-ready ligand for affinity chromatography resin preparation, fluorophore labeling, and chemical proteomics applications [3].

Why 2-AHA-cAMP Cannot Be Replaced by 8-AHA-cAMP, N6-cAMP Analogs, or Unmodified cAMP in Immobilization Workflows


Generic substitution among aminohexylamino-cAMP analogs is contraindicated because the position of the spacer attachment on the adenine ring governs both the pharmacological profile of the soluble ligand and the steric accessibility of the immobilized form. Dills et al. (1976) established that N6-substituted cAMP derivatives are as effective as cAMP itself in activating protein kinase, 8-substituted derivatives are intermediate, and 2-substituted cAMP derivatives are the least effective activators [1]. This hierarchy is inverted for immobilization chemistry: the 2-position attachment leaves both the N6 exocyclic amine and the C8 position unencumbered, preserving the native hydrogen-bonding and hydrophobic contacts required for broad-spectrum cAMP-binding protein recognition, whereas 8-position and N6-position attachments sterically occlude critical binding determinants [2]. Consequently, selecting 8-AHA-cAMP for affinity pull-down experiments results in preferential enrichment of PKA RI subunits with site B selectivity, while 2-AHA-cAMP captures a broader cAMP/cGMP interactome [3].

Quantitative Differentiation Evidence: 2-AHA-cAMP Versus Closest Analogs in Affinity Chromatography, PKA Activation, and Conjugation Chemistry


PKA Activation Potency: 2-AHA-cAMP Ranks Lowest Among Positional Isomers, Confirming Its Primary Role as an Immobilization Ligand Rather Than a Pharmacological Agonist

In a foundational study by Dills et al. (1976), soluble N6-substituted cAMP derivatives were as effective as cAMP itself in activating protein kinase, 8-substituted cAMP derivatives were less effective (intermediate potency), and 2-substituted cAMP derivatives together with cGMP derivatives were the least effective activators [1]. All synthetic derivatives tested were poor substrates for beef heart phosphodiesterase, being hydrolyzed at rates less than 2% of that for cAMP itself [1]. This rank-order establishes that 2-AHA-cAMP is pharmacologically inferior to its 8-substituted and N6-substituted counterparts for PKA activation, but this same property makes it a preferred immobilization ligand because weaker soluble-phase activity reduces non-specific competitive displacement during affinity chromatography elution steps.

PKA activation structure-activity relationship cAMP analog hierarchy

Immobilized Ligand Density: 2-AHA-cAMP-Agarose Delivers ~6 µmol Ligand per mL Settled Gel, Enabling High-Capacity Affinity Chromatography

According to the manufacturer's technical specification (BIOLOG Life Science Institute, Cat. No. A 054), 2-AHA-cAMP immobilized on agarose via the hydroxysuccinimide technique yields a ligand density of approximately 6 µmol/mL of settled gel, with the ligand attached through the 9-atom aminohexylamino spacer to position 2 of the cAMP moiety [1]. This density is approximately 3-fold higher than typical coupling efficiencies reported for N6-substituted cAMP agarose resins (~2-3 µmol/mL) prepared via CNBr activation [2], providing greater binding capacity per unit column volume. The specification also confirms that elution is performed with a cyclic nucleotide gradient up to 40 mM, and that the gel can be regenerated with up to 100 mM cAMP and buffer salts or 8 M urea [1].

affinity chromatography ligand density resin coupling

Spacer Length Differentiation: The 9-Atom Aminohexylamino Linker of 2-AHA-cAMP Provides Superior Steric Accessibility Compared to the 5-Atom Aminoethylamino Linker of 2-AEA-cAMP

2-AHA-cAMP features a 6-carbon aminohexylamino spacer (total linker length ~9 atoms: 6 carbons + 2 nitrogens + amide/amine connectivity) between the cAMP purine C2 position and the terminal primary amine, whereas its direct shorter-spacer analog 2-AEA-cAMP employs a 2-carbon aminoethylamino linker (~5 atoms total) [1]. The manufacturer explicitly offers 2-AHA-cAMP as the longer-spacer alternative to 2-AEA-cAMP (Cat. No. A 097) for applications requiring greater distance between the cAMP recognition element and the solid support or conjugated probe [1]. This additional ~4-atom extension (~4-5 Å in fully extended conformation) reduces steric hindrance from the matrix surface, improving binding site accessibility for large multi-domain proteins such as PKA holoenzyme (~170 kDa) and phosphodiesterase complexes [2].

spacer arm linker length steric accessibility affinity resin design

Affinity Chromatography Performance: Sp-2-AHA-cAMPS Retains Broader Protein Binding but Shows Incomplete Elution Compared to Sp-8-AEA-cAMPS, Informing Resin Selection by Target Class

Bertinetti et al. (2009) compared phosphorothioate cAMP analogs for affinity enrichment of PKA regulatory subunits via surface plasmon resonance (SPR) and pull-down assays from crude cell lysates. Sp-8-AEA-cAMPS was identified as the most efficient analog, displaying superior enrichment properties with low unspecific binding and mild elution conditions, capable of purifying all four isoforms of active PKA R-subunit in milligram quantities within 8 hours [1]. In direct contrast, Sp-2-AHA-cAMPS and Sp-8-AHA-cAMPS demonstrated incomplete elution from the matrix and retained notable amounts of bound protein contaminants [1]. This indicates that the 2-position Sp-cAMPS agarose, while less optimal for high-purity PKA subunit preparation, may be advantageous for applications requiring tighter binding (e.g., capturing weakly interacting cAMP-binding proteins that would be lost under the milder elution conditions of Sp-8-AEA-cAMPS) [2].

chemical proteomics PKA subunit enrichment affinity purification elution efficiency

Free Primary Amine Conjugation Handle: 2-AHA-cAMP Enables NHS Ester-Mediated Coupling to Fluorophores, Biotin, and Solid Supports Without Additional Derivatization Steps

2-AHA-cAMP contains a single free terminal primary amine (-NH₂) at the distal end of the aminohexylamino spacer, with a purity specification of >98% by HPLC (free acid form) [1]. This primary amine is directly reactive toward N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive chemistries commonly used for fluorophore labeling and solid-support coupling [2]. In contrast, the positional isomer 8-AHA-cAMP (CAS 39824-30-1), while also bearing a primary amine, exhibits site-selective PKA type I agonism at site B of the RI subunit, making its conjugation products functionally biased toward PKA RI-containing complexes . Unmodified cAMP lacks any reactive amine entirely, requiring additional synthetic steps for conjugation. The molar extinction coefficient of 2-AHA-cAMP at λmax 258 nm (ε = 12,600 L·mol⁻¹·cm⁻¹) provides a convenient UV spectrophotometric handle for quantifying coupling efficiency after conjugation [1].

bioconjugation NHS ester chemistry fluorescent probe amine-reactive

Optimal Procurement Scenarios for 2-AHA-cAMP: When Position-2 Immobilization Chemistry Outperforms All Alternatives


Unbiased Chemical Proteomics for cAMP/cGMP Interactome Discovery

When the research objective is to capture the broadest possible spectrum of cyclic nucleotide-binding proteins from tissue or cell lysates without introducing PKA isoform bias, 2-AHA-cAMP-agarose (or its PDE-resistant Sp-2-AHA-cAMPS variant) is the preferred affinity matrix. Scholten et al. (2006) demonstrated that cAMP immobilized via a flexible linker at the 2-position enabled the specific pull-down of PKA, PKG, multiple phosphodiesterases, and 6 AKAPs from rat heart ventricular tissue using a sequential ADP/GDP/cGMP/cAMP elution protocol [1]. The 2-position attachment preserves both the N6 and C8 recognition surfaces of cAMP, preventing the site B RI selectivity observed with 8-AHA-cAMP resins [2]. For industrial-scale cyclic nucleotide interactome mapping across tissue types, the ~6 µmol/mL ligand density of 2-AHA-cAMP-agarose provides the binding capacity needed for comprehensive proteome coverage [3].

Custom Fluorescent cAMP Probe Synthesis via NHS Ester Conjugation

2-AHA-cAMP is the optimal starting material for synthesizing fluorescently labeled cAMP probes because its terminal primary amine reacts efficiently with NHS ester-functionalized fluorophores (e.g., fluorescein, rhodamine, Cy dyes, or Alexa Fluor derivatives) without requiring additional linker chemistry [1]. The spacer length (~9 atoms) positions the fluorophore sufficiently distant from the cAMP purine core to minimize fluorescence quenching and steric interference with target protein binding [2]. The UV absorbance at 258 nm (ε = 12,600 L·mol⁻¹·cm⁻¹) enables straightforward determination of dye-to-ligand coupling ratios by spectrophotometry [2]. This application is specifically enabled by 2-AHA-cAMP's position-2 functionalization; 8-AHA-cAMP conjugates retain unwanted PKA type I site B selectivity that confounds fluorescence polarization or FRET-based binding assays requiring unbiased cAMP tracer behavior [3].

Preparative-Scale Affinity Purification of Cyclic Nucleotide-Responsive Proteins Requiring High Ligand Density

For laboratories purifying cAMP/cGMP-binding proteins at preparative scale (tens to hundreds of milligrams), 2-AHA-cAMP-agarose with its specified ligand density of ~6 µmol/mL settled gel offers approximately 2- to 3-fold higher binding capacity than traditional N6-aminoalkyl-cAMP CNBr-coupled resins [1]. The NHS-mediated coupling chemistry used in 2-AHA-cAMP-agarose production yields a more hydrolytically stable linkage compared to the isourea bond formed in CNBr-activated Sepharose, reducing ligand leakage during repeated use and column regeneration with 8 M urea or 100 mM cAMP [2]. The manufacturer's protocol specifies column loading at 50-200 µL/min after 10 column volume equilibration, with target protein elution via a cyclic nucleotide gradient up to 40 mM—conditions validated for PKA, PKG, and multiple phosphodiesterase isoforms [2]. This scenario is particularly relevant when purifying low-abundance cyclic nucleotide-binding proteins where maximizing column capacity directly impacts yield.

Quote Request

Request a Quote for 2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.